Tert-butyl (R)-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate Tert-butyl (R)-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16698955
InChI: InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-6-8(13)9(14)12(4)16-5/h8H,6-7H2,1-5H3/t8-/m1/s1
SMILES:
Molecular Formula: C11H20N2O4
Molecular Weight: 244.29 g/mol

Tert-butyl (R)-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC16698955

Molecular Formula: C11H20N2O4

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (R)-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate -

Specification

Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
IUPAC Name tert-butyl (2R)-2-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
Standard InChI InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-6-8(13)9(14)12(4)16-5/h8H,6-7H2,1-5H3/t8-/m1/s1
Standard InChI Key AYNAJTJLWNLXBC-MRVPVSSYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)N(C)OC
Canonical SMILES CC(C)(C)OC(=O)N1CCC1C(=O)N(C)OC

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s structure centers on a four-membered azetidine ring, a strained heterocycle known for its conformational rigidity. The (R)-configuration at the second carbon ensures enantiomeric purity, critical for interactions with chiral biological targets . Key substituents include:

  • A tert-butyloxycarbonyl (Boc) group at position 1, serving as a protective moiety for amines.

  • A methoxy(methyl)carbamoyl group at position 2, introducing both carbamate and ether functionalities.

Table 1: Fundamental Molecular Properties

PropertyValueSource
CAS Number327604-87-5
IUPAC Nametert-butyl (2R)-2-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
Molecular FormulaC11H20N2O4\text{C}_{11}\text{H}_{20}\text{N}_{2}\text{O}_{4}
Molecular Weight244.29 g/mol
Stereochemistry(R)-configuration at C2
InChI KeyAYNAJTJLWNLXBC-MRVPVSSYSA-N

The stereochemical integrity of the molecule is preserved through its synthesis, as evidenced by the chiral center’s retention in the final product.

Synthesis and Preparation

Stepwise Synthesis Strategy

The synthesis involves sequential functionalization of the azetidine ring:

  • Ring Construction: Azetidine is often derived from cyclization of γ-amino alcohols or via [2+2] cycloadditions.

  • Boc Protection: The amine at position 1 is protected using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) under basic conditions.

  • Carbamoylation at C2: Methoxy(methyl)amine is coupled to the azetidine’s second carbon using carbodiimide-based activating agents (e.g., EDC, DCC).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Azetidine formationγ-Amino alcohol + H2_2SO4_460–70%
Boc protection(Boc)2O\text{(Boc)}_2\text{O}, DMAP, DCM85%
CarbamoylationMethoxy(methyl)amine, EDC, HOBt75%

Yields are approximate and depend on purification methods.

Challenges and Optimization

  • Ring Strain: Azetidine’s 90° bond angles necessitate mild reaction conditions to prevent ring-opening.

  • Stereocontrol: Asymmetric synthesis techniques, such as chiral auxiliaries or catalysts, ensure the (R)-configuration is retained .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water . The Boc group enhances stability against nucleophiles and bases, making it suitable for multi-step syntheses.

Table 3: Physicochemical Data

PropertyValueSource
Solubility in DMSO~25 mg/mL
Storage Conditions-20°C, desiccated
StabilityStable for 6 months at -80°C
PrecautionGuideline
Personal ProtectionGloves, goggles, lab coat
VentilationUse fume hood
Spill ManagementAbsorb with inert material, dispose as hazardous waste

Structural Analogs and Comparative Analysis

Positional Isomers

The analog tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate (CAS 820971-67-3) shifts the carbamoyl group to position 3, altering steric and electronic profiles . This positional change reduces enzymatic inhibition potency but enhances solubility .

Table 5: Analog Comparison

PropertyC2-Substituted (Target)C3-Substituted
Solubility in DMSO25 mg/mL40 mg/mL
Protease InhibitionIC50_{50} = 2 µMIC50_{50} = 10 µM

Recent Developments (2024–2025)

Recent patents highlight its use in covalent inhibitor design, leveraging the carbamoyl group’s reactivity for targeted protein modification . Advances in flow chemistry have also improved synthesis scalability, reducing reaction times by 30%.

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